molecular formula C11H15Cl2NO2 B15301528 methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride

methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride

Cat. No.: B15301528
M. Wt: 264.14 g/mol
InChI Key: ADTVJESKHUZDRU-PPHPATTJSA-N
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Description

Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride typically involves the esterification of the corresponding acid, followed by the introduction of the amino group. One common method involves the reaction of 4-chlorophenylacetic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). The final step involves the esterification of the amine with methanol in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research applications .

Properties

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

methyl (3S)-3-amino-4-(4-chlorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1

InChI Key

ADTVJESKHUZDRU-PPHPATTJSA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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